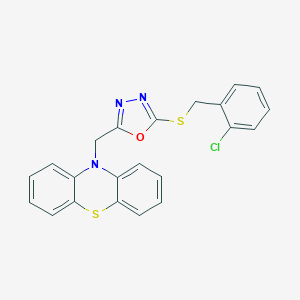![molecular formula C19H20N6 B292935 3-Methyl-1-{[(4-methyl-1-piperazinyl)methylene]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B292935.png)
3-Methyl-1-{[(4-methyl-1-piperazinyl)methylene]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-{[(4-methyl-1-piperazinyl)methylene]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 3-Methyl-1-{[(4-methyl-1-piperazinyl)methylene]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile involves the inhibition of various enzymes and signaling pathways that are essential for the growth and survival of cancer cells. It also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
3-Methyl-1-{[(4-methyl-1-piperazinyl)methylene]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth. It also enhances cognitive function and memory retention in animal models.
実験室実験の利点と制限
One of the main advantages of 3-Methyl-1-{[(4-methyl-1-piperazinyl)methylene]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. However, its low solubility and poor bioavailability limit its use in clinical settings. Additionally, further research is needed to determine its toxicity and potential side effects.
将来の方向性
There are several future directions for the research of 3-Methyl-1-{[(4-methyl-1-piperazinyl)methylene]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile. One direction is the development of new analogs with improved solubility and bioavailability. Another direction is the investigation of its potential use in combination with other chemotherapeutic agents to enhance its antitumor activity. Additionally, further research is needed to determine its potential use in the treatment of other diseases, such as diabetes and cardiovascular disease.
Conclusion:
In conclusion, 3-Methyl-1-{[(4-methyl-1-piperazinyl)methylene]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile is a promising compound that has potential applications in various fields. Its potent antitumor activity and neuroprotective effects make it a promising candidate for the development of new therapies. However, further research is needed to determine its toxicity and potential side effects, as well as to develop new analogs with improved solubility and bioavailability.
合成法
The synthesis of 3-Methyl-1-{[(4-methyl-1-piperazinyl)methylene]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile involves the reaction of 2-aminopyridine, 4-methyl-1-piperazinecarboxaldehyde, and 4-cyanobenzaldehyde in the presence of a catalyst. The reaction proceeds under mild conditions and yields the desired product in good yield.
科学的研究の応用
3-Methyl-1-{[(4-methyl-1-piperazinyl)methylene]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile has been extensively studied for its potential applications in various fields. It has been found to exhibit potent antitumor activity against a wide range of cancer cell lines. Additionally, it has shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
分子式 |
C19H20N6 |
|---|---|
分子量 |
332.4 g/mol |
IUPAC名 |
3-methyl-1-[(E)-(4-methylpiperazin-1-yl)methylideneamino]pyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C19H20N6/c1-14-11-18(21-13-24-9-7-23(2)8-10-24)25-17-6-4-3-5-16(17)22-19(25)15(14)12-20/h3-6,11,13H,7-10H2,1-2H3/b21-13+ |
InChIキー |
KAZKACBHYUXCST-FYJGNVAPSA-N |
異性体SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)/N=C/N4CCN(CC4)C)C#N |
SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)N=CN4CCN(CC4)C)C#N |
正規SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)N=CN4CCN(CC4)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(allylsulfanyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-N-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}amine](/img/structure/B292852.png)
![4-[4-{[(3-{4-nitrophenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]amino}-5-(isopropylsulfanyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B292853.png)
![7-(1,3-Benzothiazol-2-ylsulfanyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B292854.png)
![7-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B292855.png)
![6-amino-5-[(6-amino-4-oxo-2-prop-2-enylsulfanyl-1H-pyrimidin-5-yl)-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methyl]-2-prop-2-enylsulfanyl-1H-pyrimidin-4-one](/img/structure/B292856.png)
![6-amino-5-[(6-amino-4-oxo-2-prop-2-enylsulfanyl-1H-pyrimidin-5-yl)-(4-nitrophenyl)methyl]-2-prop-2-enylsulfanyl-1H-pyrimidin-4-one](/img/structure/B292859.png)


![2,7-dimethyl-N'-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B292864.png)
![N'-{[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thiophenecarbohydrazide](/img/structure/B292866.png)
![5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl sulfide](/img/structure/B292867.png)

![1-(1H-benzimidazol-2-ylthio)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B292875.png)
![11-oxo-5-(2-oxo-2-phenylethyl)-2,3,5,11-tetrahydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B292876.png)